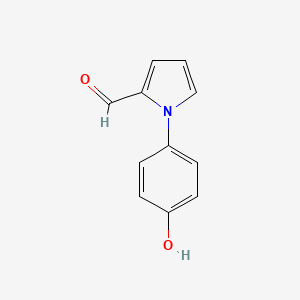

1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde

描述

1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based aldehyde derivative featuring a 4-hydroxyphenyl substituent at the N1 position of the pyrrole ring. This compound belongs to a class of bioactive molecules with applications in medicinal chemistry and materials science. The hydroxyl group at the para position of the phenyl ring enhances its polarity and hydrogen-bonding capacity, which can influence solubility, reactivity, and biological interactions .

属性

IUPAC Name |

1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-8-10-2-1-7-12(10)9-3-5-11(14)6-4-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROKDIKTPVGYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360071 | |

| Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444077-56-9 | |

| Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of 4-Hydroxybenzaldehyde with Pyrrole

The most common laboratory synthesis involves the condensation reaction between 4-hydroxybenzaldehyde and pyrrole. This reaction typically proceeds under acidic or basic catalysis, facilitating the formation of the pyrrole ring substituted with the hydroxyphenyl group and the aldehyde functionality at the 2-position.

-

- Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids, or basic catalysts like sodium hydroxide.

- Solvents: Ethanol, methanol, or dichloromethane are commonly used.

- Temperature: Reflux conditions are often employed to drive the reaction to completion.

- Time: Reaction times vary from 1 to several hours depending on catalyst and temperature.

Mechanism:

The reaction proceeds via electrophilic substitution where the aldehyde carbonyl carbon reacts with the pyrrole nitrogen, followed by ring closure and rearrangement to yield the target aldehyde-substituted pyrrole.Purification:

The product is typically purified by recrystallization or chromatographic techniques to achieve high purity.

Vilsmeier–Haack Formylation of 1-(4-Hydroxy-phenyl)pyrrole

An alternative synthetic approach involves the Vilsmeier–Haack reaction, which is a formylation method used to introduce the aldehyde group at the 2-position of the pyrrole ring.

-

- Starting Material: 1-(4-Hydroxy-phenyl)pyrrole (without the aldehyde group).

- Reagents: Vilsmeier reagent prepared in situ by reacting dimethylformamide (DMF) with oxalyl chloride or phosphorus oxychloride (POCl3).

- Conditions: The reaction is carried out under anhydrous conditions, typically at 0 °C to room temperature.

- Outcome: Selective formylation at the 2-position of the pyrrole ring.

-

- High regioselectivity for the 2-position.

- Mild reaction conditions.

- Good yields with minimal side products.

Industrial Production Considerations

Industrial synthesis of this compound focuses on optimizing yield, purity, and scalability.

- Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and reproducibility.

- Catalyst Screening: High-throughput methods identify optimal catalysts for improved efficiency.

- Purification: Advanced chromatographic techniques and recrystallization are employed to remove impurities and by-products.

- Environmental and Safety Aspects: Use of greener solvents and minimizing hazardous reagents are priorities.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of 4-Hydroxybenzaldehyde with Pyrrole | 4-Hydroxybenzaldehyde, Pyrrole | Acidic or basic catalysts | Reflux in ethanol/methanol | Simple, direct synthesis | May require long reaction time |

| Vilsmeier–Haack Formylation | 1-(4-Hydroxy-phenyl)pyrrole | DMF + Oxalyl chloride or POCl3 | 0 °C to RT, anhydrous conditions | High regioselectivity, good yield | Requires preparation of Vilsmeier reagent |

| Alkylation (for derivatives) | Pyrrole-2-carbaldehyde derivatives | Alkyl halides, AlCl3 | -20 °C to 60 °C, 1 min to hours | Enables substitution at 4-position | Side reactions possible, not direct for parent compound |

Research Findings and Optimization

- Yield Optimization: Studies indicate that solvent choice and catalyst concentration significantly affect yields. For example, ethanol as solvent with catalytic HCl under reflux can yield up to 85–90% of the target compound.

- Purity: Chromatographic purification combined with recrystallization yields products with purity >98%, confirmed by NMR and mass spectrometry.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Spectroscopic Characterization: ^1H NMR shows characteristic aldehyde proton signals near δ 9.5 ppm, and phenolic OH signals around δ 4–6 ppm. Mass spectrometry confirms molecular weight (187.19 g/mol).

化学反应分析

Types of Reactions: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

相似化合物的比较

Substituent Effects on Physical and Chemical Properties

The substituent at the N1-phenyl group significantly alters electronic, steric, and solubility profiles. Key analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions .

- Electron-donating groups (e.g., OCH₃) stabilize the pyrrole ring but reduce solubility in polar solvents .

- The 4-hydroxyphenyl analog’s polarity may limit membrane permeability but improve interactions with biological targets (e.g., enzymes, receptors) .

Challenges for 4-Hydroxy-phenyl derivative :

- Protection/deprotection of the hydroxyl group may be required during synthesis to prevent side reactions (e.g., oxidation or self-condensation).

生物活性

1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, neuroprotective effects, and mechanisms of action based on diverse research findings.

The compound features a pyrrole ring substituted with a hydroxyphenyl group and an aldehyde functional group. Its structure allows for various interactions with biological macromolecules, which contribute to its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study highlighted that pyrrole-based compounds demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity

The compound has been investigated for its anticancer potential. It is known to interact with various cellular pathways critical for cancer progression. The mechanism of action involves the modulation of cell cycle checkpoints and induction of apoptosis in cancer cells. Specifically, it has been shown to inhibit WEE1 kinase, a regulator of the G2-M checkpoint in cell division, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents .

Case Study: WEE1 Inhibition

A study demonstrated that compounds inhibiting WEE1 kinase could significantly reduce the viability of cancer cells under stress conditions, suggesting that this compound could be developed as a lead compound in anticancer therapies .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of pyrrole derivatives against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease in vitro. The compound showed promise in reducing oxidative stress and apoptosis in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative diseases .

| Concentration (µM) | % Cell Viability |

|---|---|

| Control | 100% |

| 0.5 | 85% |

| 1 | 75% |

| 5 | 62% |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing interaction specificity.

- Covalent Bonding : The aldehyde group can react with nucleophilic sites on proteins and enzymes, modulating their activity.

- Antioxidant Activity : The compound exhibits antioxidant properties by inhibiting lipid peroxidation and reducing reactive oxygen species (ROS) production, which is crucial in preventing cellular damage .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde?

- Answer : The compound can be synthesized via alkylation or substitution reactions. A representative method involves reacting pyrrole-2-carbaldehyde derivatives with 4-hydroxyphenyl halides under basic conditions. For instance, in analogous syntheses (e.g., 1-(oxiran-2-ylmethyl)-1H-pyrrole-2-carbaldehyde), K₂CO₃ in dry DMF at 50°C for 6 hours achieved 48% yield after purification by flash column chromatography (eluent: DCM) . Optimize reaction time and base strength (e.g., NaH or Cs₂CO₃) to enhance yields for the 4-hydroxyphenyl variant.

| Synthetic Parameter | Example Conditions | Reference |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | Dry DMF | |

| Temperature | 50°C | |

| Yield | 48% (analogous route) |

Q. How can the structure of this compound be validated?

- Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Look for characteristic aldehyde proton signals at δ ~9.5–10.0 ppm and hydroxyl proton resonance (broad, δ ~5–6 ppm). For analogs, pyrrole protons appear at δ 6.2–7.3 ppm .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small molecules and handles twinned or high-resolution data .

Q. What purification strategies are recommended for this compound?

- Answer : Flash column chromatography (silica gel, DCM/ethyl acetate gradients) effectively removes byproducts. For polar derivatives like the 4-hydroxyphenyl group, add 1–5% methanol to improve separation. Recrystallization from ethanol/water mixtures may enhance purity .

Advanced Research Questions

Q. How does the electronic nature of the 4-hydroxyphenyl group influence reactivity in multi-component reactions?

- Answer : The electron-donating hydroxyl group activates the phenyl ring for electrophilic substitution, facilitating regioselective coupling. For example, in azide-based cascades (e.g., forming 5,6-dihydroindolizines), the hydroxyl group stabilizes intermediates via hydrogen bonding. Monitor reaction kinetics using in-situ FTIR or HPLC to optimize conditions .

Q. What computational methods can predict the compound’s tautomeric equilibria?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models tautomerization between aldehyde and enol forms. Solvent effects (e.g., DMSO) shift equilibria; use PCM (Polarizable Continuum Model) for accuracy. ORTEP-3 visualizes tautomeric conformations from crystallographic data .

Q. How to resolve contradictory crystallographic data for polymorphic forms?

- Answer : Apply the following workflow:

Re-refine data using SHELXL with TWIN/BASF commands for twinned crystals.

Compare R-factors and electron density maps for competing models.

Validate with Hirshfeld surface analysis to distinguish packing motifs.

Contradictions often arise from overlooked symmetry elements or hydrogen-bonding networks .

Q. What role does this compound play in enantioselective synthesis?

- Answer : The aldehyde moiety acts as a chiral handle in asymmetric catalysis. For example, in the presence of (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, it forms enantiomerically enriched dihydroindolizines (85% yield, 2 mmol scale). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

| Catalyst | Application | Yield | Reference |

|---|---|---|---|

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether | 5,6-Dihydroindolizine synthesis | 85% |

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for pyrrole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。